1-(2,6-Dimethylphenyl)-4-methylpiperazine CAS 1438279-35-6 properties
1-(2,6-Dimethylphenyl)-4-methylpiperazine CAS 1438279-35-6 properties
This in-depth technical guide details the properties, synthesis, and medicinal chemistry applications of 1-(2,6-Dimethylphenyl)-4-methylpiperazine (CAS 1438279-35-6).[1]
Privileged Scaffold for GPCR & Ion Channel Drug Discovery[1]
CAS Number: 1438279-35-6
Molecular Formula: C
Executive Summary
1-(2,6-Dimethylphenyl)-4-methylpiperazine represents a strategic "privileged structure" in medicinal chemistry. It combines the metabolic stability of the 2,6-xylidine moiety (found in Lidocaine and Ranolazine) with the favorable pharmacokinetic profile of the N-methylpiperazine ring (common in antipsychotics and antihistamines).[1]
This compound serves as a critical building block for synthesizing ligands targeting Sodium Channels (Na
Chemical Identity & Physicochemical Properties
Structural Analysis
The molecule features a piperazine ring N-arylated with a 2,6-dimethylphenyl group.[1] The ortho-methyl groups create significant steric hindrance, twisting the phenyl ring out of coplanarity with the piperazine nitrogen lone pair.[1] This "Ortho Effect" reduces conjugation, making the N1 nitrogen less planar and modulating the basicity of the distal N4 nitrogen.[1]
Property Table
| Property | Value / Description | Note |
| Appearance | Viscous oil or low-melting solid | Tendency to crystallize as HCl salt. |
| Boiling Point | ~310°C (Predicted) | High BP due to molecular weight/polarity.[1] |
| LogP | 2.6 ± 0.4 (Predicted) | Lipophilic, crosses Blood-Brain Barrier (BBB).[1] |
| pKa (N4) | 8.4 ± 0.5 | Basic center; protonated at physiological pH.[1] |
| pKa (N1) | < 1.0 | Non-basic due to aniline conjugation.[1] |
| Solubility | DMSO, Methanol, Chloroform | Low water solubility (free base).[1] |
| Salt Forms | Hydrochloride, Fumarate | Preferred for biological testing.[1] |
Synthetic Pathways
For research and scale-up, two primary methodologies are employed.[1] The Buchwald-Hartwig Amination is preferred for purity and yield, while Nucleophilic Substitution is a classic, cost-effective route.[1]
Method A: Buchwald-Hartwig Cross-Coupling (Recommended)
This method avoids the harsh conditions of nucleophilic aromatic substitution on electron-rich rings.
-
Reagents: 2-Bromo-m-xylene (1-Bromo-2,6-dimethylbenzene), N-Methylpiperazine.
-
Catalyst: Pd
(dba) or Pd(OAc) . -
Ligand: BINAP or Xantphos (Crucial for sterically hindered substrates).[1]
-
Base: NaOtBu or Cs
CO .[1] -
Solvent: Toluene or 1,4-Dioxane (100°C).
Method B: Bis-Alkylation (Classic)
Constructs the piperazine ring directly on the aniline.[1]
-
Precursor: 2,6-Dimethylaniline (2,6-Xylidine).[1]
-
Reagent: Bis(2-chloroethyl)methylamine hydrochloride (Mechlorethamine).
-
Conditions: Reflux in n-Butanol or water/chlorobenzene biphasic system.
-
Mechanism: Double S
2 displacement.[1]
Synthesis Workflow Diagram
Figure 1: Palladium-catalyzed synthesis pathway overcoming steric hindrance.
Characterization Protocols (Self-Validating)
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic signatures.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
- 6.90 - 7.05 ppm (m, 3H): Aromatic protons (H-3, H-4, H-5 of phenyl ring).[1]
- 3.10 - 3.20 ppm (t, 4H): Piperazine protons adjacent to N-aryl (deshielded).[1]
- 2.50 - 2.60 ppm (t, 4H): Piperazine protons adjacent to N-methyl.[1]
- 2.35 ppm (s, 3H): N-Methyl group.[1]
- 2.30 ppm (s, 6H): Ortho-Methyl groups (Characteristic singlet).[1]
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion [M+H]
: m/z 205.17[1] -
Fragmentation Pattern: Loss of methylpiperazine fragment or tropylium ion formation.[1]
Applications in Drug Discovery
Metabolic Stability & The "Ortho Effect"
The 2,6-dimethyl substitution is not merely structural; it is functional.[1] By blocking the ortho positions, the molecule resists hydroxylation by Cytochrome P450 enzymes.[1] Furthermore, the steric bulk prevents the nitrogen lone pair from becoming planar, reducing the rate of N-oxidation.[1]
Target Classes
-
Sigma-1 Receptor Ligands: The N-methylpiperazine moiety mimics the cationic amine required for the aspartate binding site (D126) in Sigma-1 receptors, while the xylyl group occupies the hydrophobic pocket.[1]
-
Sodium Channel Blockers: Structurally analogous to Mexiletine and Lidocaine , this scaffold can block Na
1.x channels, potentially treating neuropathic pain or arrhythmia.[1] -
CNS Agents: The lipophilic nature (LogP ~2.[1]6) ensures excellent Blood-Brain Barrier (BBB) penetration, making it suitable for CNS drug development.[1]
Pharmacophore Interaction Map
Figure 2: Structure-Activity Relationship (SAR) and pharmacodynamic logic.
Handling & Safety (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is prone to oxidation over extended periods; conversion to the HCl salt is recommended for long-term storage.
-
Disposal: Incineration with afterburner and scrubber (Nitrogen oxides emission).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683366 (Related Structure).[1] Retrieved from [Link][1]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][2] Retrieved from [Link]
-
Smith, D. A., et al. (2019). Strategies for increasing the metabolic stability of drug candidates.[1] Expert Opinion on Drug Discovery.[1] (Contextual reference for 2,6-dimethyl substitution).
